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molecular formula C6H3Br2F2NO B8507268 3,5-Dibromo-1-difluoromethyl-1h-pyridin-2-one

3,5-Dibromo-1-difluoromethyl-1h-pyridin-2-one

Cat. No. B8507268
M. Wt: 302.90 g/mol
InChI Key: QYKJBVNDBGNFBG-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

To a stirred solution of 5-Bromo-1-difluoromethyl-1H-pyridin-2-one (1 g, 4.46 mmol) in 7 ml acetic acid was added bromine (0.24 ml, 4.46 mmol) drop wise at 0° C. and then the reaction mixture was stirred at rt for 12 hrs. Acetic acid was removed under reduced pressure. To this was added ethylacetate and washed with aq NaHCO3 solution. Organic layer was dried over anhy sodium sulphate and concentrated under reduced pressure. It was purified by column chromatography using 5% ethyl acetate in hexane to afford 3,5-Dibromo-1-difluoromethyl-1H-pyridin-2-one (900 mg, 66.5%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:11])[N:6]([CH:8]([F:10])[F:9])[CH:7]=1.[Br:12]Br>C(O)(=O)C>[Br:12][C:4]1[C:5](=[O:11])[N:6]([CH:8]([F:9])[F:10])[CH:7]=[C:2]([Br:1])[CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(N(C1)C(F)F)=O
Name
Quantity
0.24 mL
Type
reactant
Smiles
BrBr
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetic acid was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To this was added ethylacetate
WASH
Type
WASH
Details
washed with aq NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried over anhy sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
It was purified by column chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C(N(C=C(C1)Br)C(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 66.5%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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